molecular formula C17H12ClN3OS2 B2807683 1-[2-({[(4-fluorobenzyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide CAS No. 1116054-31-9

1-[2-({[(4-fluorobenzyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide

Cat. No.: B2807683
CAS No.: 1116054-31-9
M. Wt: 373.87
InChI Key: WZNPVHTZGHNSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzotriazole moiety, which is a type of heterocyclic compound, and a sulfonamide group, which is commonly found in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Carbonic Anhydrase Inhibition

  • Amide Derivatives with Pyrazole Carboxylic Acids of 5-Amino-1,3,4-Thiadiazole 2-Sulfonamide as New Carbonic Anhydrase Inhibitors: This study synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride and evaluated their inhibitory effects on carbonic anhydrase isoenzymes. The derivatives demonstrated potent inhibition, suggesting a significant potential for applications in related medical conditions (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).

Antiglaucoma Activity

  • Carbonic Anhydrase Inhibitors for Glaucoma: A study focused on designing sulfonamide derivatives with potent inhibitory properties against carbonic anhydrase isoenzymes. The results were promising, showing significant potential for antiglaucoma applications (Mincione et al., 2005).

Antitumor Potential

  • Carbonic Anhydrase Inhibitors with Potential Antitumor Activity: Research involving halogenated sulfonamides explored their inhibitory effects on tumor-associated carbonic anhydrase IX. The study revealed promising leads for designing more potent and potentially selective antitumor agents (Ilies et al., 2003).

Novel Drug Design

  • Antitumor Drugs Using Sulfonamide as Parent Compound: This study aimed at creating potent antitumor agents with low toxicity. It involved designing and synthesizing sulfonamide derivatives containing 5-flurouracil and nitrogen mustard. The findings highlighted high antitumor activity and low toxicity, indicating a novel pathway for antitumor drug development (Huang, Lin, & Huang, 2001).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many sulfonamide compounds are used as antibiotics, and they work by inhibiting bacterial synthesis of folic acid .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some sulfonamide compounds can cause allergic reactions in some individuals .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on improving its efficacy or reducing side effects .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS2/c18-12-5-3-11(4-6-12)8-15-20-16(22-21-15)9-17-19-13(10-24-17)14-2-1-7-23-14/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNPVHTZGHNSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)CC3=NC(=NO3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.